N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE
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Overview
Description
N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylimidazopyridine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an α-bromoketone under specific conditions. For example, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction typically involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group .
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Benzylation: This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP, leading to the formation of corresponding N-oxides .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions. Common reagents include alkyl halides and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating conditions such as cancer, inflammation, and infectious diseases .
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Biological Research: : Researchers use this compound to study its effects on cellular pathways and molecular targets. It helps in understanding the mechanisms of action of related drugs and identifying new therapeutic targets .
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Chemical Biology: : The compound is used as a tool in chemical biology to probe biological systems and investigate the role of specific proteins and enzymes .
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Industrial Applications: : In the industry, this compound can be used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
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N-BENZYL-N-[2-(4-CHLOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE: : This compound is similar but has a chlorophenyl group instead of a fluorophenyl group. It may exhibit different biological activities and chemical reactivity due to the presence of chlorine .
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N-BENZYL-N-[2-(4-METHOXYPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE: : This derivative contains a methoxy group, which can influence its pharmacokinetic properties and interactions with biological targets .
Uniqueness
N-BENZYL-N-[2-(4-FLUOROPHENYL)-7-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity to certain molecular targets and improve its metabolic stability. The combination of the benzyl, fluorophenyl, and imidazo[1,2-a]pyridine moieties contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-15-11-12-25-19(13-15)24-20(17-7-9-18(22)10-8-17)21(25)23-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOYVHUMFHSPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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